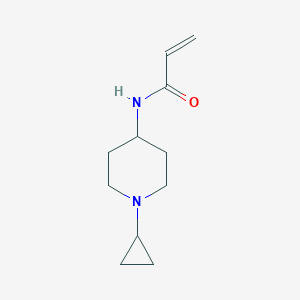
Acetamide,2-chloro-n-1h-indazol-7-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,2-chloro-n-1h-indazol-7-yl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indazole derivatives and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
Acetamide,2-chloro-n-1h-indazol-7-yl- has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been studied for its potential use as an anti-inflammatory agent and has shown promising results in reducing inflammation in various animal models.
Mecanismo De Acción
The mechanism of action of Acetamide,2-chloro-n-1h-indazol-7-yl- involves the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. Specifically, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation and cancer growth.
Biochemical and Physiological Effects:
Acetamide,2-chloro-n-1h-indazol-7-yl- has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Acetamide,2-chloro-n-1h-indazol-7-yl- in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without interfering with other cellular processes. Additionally, it has been shown to be relatively safe and well-tolerated in animal models. However, one of the limitations of using Acetamide,2-chloro-n-1h-indazol-7-yl- is that it may not be effective against all types of cancer or inflammation.
Direcciones Futuras
There are several potential future directions for research on Acetamide,2-chloro-n-1h-indazol-7-yl-. One area of interest is the development of more potent and selective inhibitors of COX-2 and other targets involved in cancer growth and inflammation. Additionally, researchers may investigate the use of Acetamide,2-chloro-n-1h-indazol-7-yl- in combination with other drugs or therapies to enhance its effectiveness. Finally, further studies may be needed to determine the safety and efficacy of Acetamide,2-chloro-n-1h-indazol-7-yl- in humans, with the ultimate goal of developing new treatments for cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of Acetamide,2-chloro-n-1h-indazol-7-yl- can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-chloro-1H-indazole with acetamide in the presence of a catalyst such as triethylamine. This reaction results in the formation of Acetamide,2-chloro-n-1h-indazol-7-yl- in good yields.
Propiedades
IUPAC Name |
2-chloro-N-(1H-indazol-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-4-8(14)12-7-3-1-2-6-5-11-13-9(6)7/h1-3,5H,4H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGELJJQGTXRJGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCl)NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide,2-chloro-n-1h-indazol-7-yl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetamide](/img/structure/B7557871.png)


![[2-(Pyridin-3-ylmethylamino)phenyl]methanol](/img/structure/B7557883.png)
![Methyl 4-chloro-3-[4-(furan-2-yl)butan-2-ylamino]benzoate](/img/structure/B7557891.png)
![4-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7557897.png)
![[3-(Thiophen-3-ylmethylamino)phenyl]methanol](/img/structure/B7557899.png)
![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)
![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-nitroaniline](/img/structure/B7557964.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)